3-Fluoro-1-aza-2-germacyclopropa-1,2-diene
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Overview
Description
3-Fluoro-1-aza-2-germacyclopropa-1,2-diene is a unique organogermanium compound characterized by the presence of a fluorine atom, an aza group (nitrogen), and a germacyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-aza-2-germacyclopropa-1,2-diene typically involves the reaction of germacyclopropane derivatives with fluorinating agents and nitrogen sources. One common method includes the use of fluorinated precursors and aza compounds under controlled conditions to achieve the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-aza-2-germacyclopropa-1,2-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different properties.
Substitution: The fluorine atom and aza group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups. These products can have distinct chemical and physical properties, making them useful for various applications.
Scientific Research Applications
3-Fluoro-1-aza-2-germacyclopropa-1,2-diene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-aza-2-germacyclopropa-1,2-diene involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1,2-propanediol: A compound with similar fluorine and hydroxyl groups.
3-Fluoro-1,2,4-triazine: A fluorinated triazine derivative with different chemical properties.
3-Fluoro-3-deaza-1’,6’-isoneplanocin: A compound with antiviral properties.
Uniqueness
3-Fluoro-1-aza-2-germacyclopropa-1,2-diene is unique due to its combination of a germacyclopropane ring, fluorine atom, and aza group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
CFGeN |
---|---|
Molecular Weight |
117.65 g/mol |
IUPAC Name |
3-fluoro-1-aza-2-germacyclopropa-1,2-diene |
InChI |
InChI=1S/CFGeN/c2-1-3-4-1 |
InChI Key |
CQKQRMVKQGONMD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=[Ge]=N1)F |
Origin of Product |
United States |
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